4-(2-Amino-2-methylpropyl)aniline
Description
4-(2-Amino-2-methylpropyl)aniline is an aromatic amine derivative featuring a primary aniline group substituted at the para position with a 2-amino-2-methylpropyl moiety. This structure confers unique physicochemical properties, including moderate polarity due to the amino group and enhanced lipophilicity from the branched alkyl chain.
Properties
CAS No. |
51131-55-6 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
4-(2-amino-2-methylpropyl)aniline |
InChI |
InChI=1S/C10H16N2/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6H,7,11-12H2,1-2H3 |
InChI Key |
GVKXPMXVIMAJIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Analysis:
Substituent Bulk and Solubility: The target compound’s 2-amino-2-methylpropyl group introduces moderate steric hindrance, reducing aqueous solubility compared to 4-[2-(Cyclopropylamino)ethoxy]aniline, which has a polar ethoxy linker . Bulkier substituents like isopropyl/propyl in 93859-41-7 further decrease solubility but enhance membrane permeability, critical for agrochemical formulations.
Electronic Effects: Electron-donating amino groups in the target compound favor electrophilic aromatic substitution, whereas electron-withdrawing iodo and fluorine substituents in 4-Iodo-N-(tetrafluorophenoxypropyl)aniline increase reactivity toward nucleophilic agents.
Synthetic Routes: Suzuki-Miyaura coupling (e.g., in ) is a viable method for synthesizing analogs with boronate esters. The target compound may be synthesized via reductive amination or alkylation of 4-aminobenzyl precursors.
Reactivity and Functionalization Potential
- Primary Amine Reactivity : The target compound’s primary amine enables diazotization and azo coupling, useful in dye chemistry. This contrasts with tertiary amines in methyl(2-methylpropyl)amine ( ), which are less reactive toward electrophiles.
- Steric Effects : The 2-methylpropyl group may hinder nucleophilic attacks at the benzene ring, slowing reactions like nitration compared to less hindered analogs (e.g., 4-[2-(2-pyridyl)ethyl]aniline in ).
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